[(1S,3R)-2,2-Difluoro-3-phenylcyclopropyl]methanesulfonyl chloride
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Overview
Description
[(1S,3R)-2,2-Difluoro-3-phenylcyclopropyl]methanesulfonyl chloride is a complex and versatile chemical compound. It is characterized by its unique structural properties, which include a cyclopropyl ring substituted with difluoro and phenyl groups, and a methanesulfonyl chloride functional group. This compound finds applications in diverse scientific research areas, ranging from medicinal chemistry to material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1S,3R)-2,2-Difluoro-3-phenylcyclopropyl]methanesulfonyl chloride typically involves the cyclopropanation of a suitable precursor, followed by the introduction of the difluoro and phenyl groups. The final step involves the addition of the methanesulfonyl chloride group. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the production process .
Chemical Reactions Analysis
Types of Reactions
[(1S,3R)-2,2-Difluoro-3-phenylcyclopropyl]methanesulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: The methanesulfonyl chloride group is a good leaving group, making the compound reactive in nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include strong nucleophiles, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted cyclopropyl derivatives .
Scientific Research Applications
[(1S,3R)-2,2-Difluoro-3-phenylcyclopropyl]methanesulfonyl chloride has several scientific research applications:
Medicinal Chemistry: It is used in the synthesis of pharmaceutical compounds due to its reactivity and structural properties.
Material Science: The compound’s unique structure makes it useful in the development of advanced materials with specific properties.
Biological Research: It is employed in studies involving enzyme inhibition and protein modification.
Industrial Applications: The compound is used in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism by which [(1S,3R)-2,2-Difluoro-3-phenylcyclopropyl]methanesulfonyl chloride exerts its effects involves the interaction of its functional groups with molecular targets. The methanesulfonyl chloride group can react with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The difluoro and phenyl groups contribute to the compound’s overall reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
Methanesulfonyl Chloride: A simpler compound with similar reactivity but lacking the cyclopropyl and phenyl groups.
Para-toluene Sulfonyl Chloride: Another sulfonyl chloride compound with different structural properties and reactivity.
Uniqueness
[(1S,3R)-2,2-Difluoro-3-phenylcyclopropyl]methanesulfonyl chloride is unique due to its combination of a cyclopropyl ring, difluoro substitution, and phenyl group. This unique structure imparts specific reactivity and stability, making it valuable in various scientific and industrial applications.
Properties
IUPAC Name |
[(1S,3R)-2,2-difluoro-3-phenylcyclopropyl]methanesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClF2O2S/c11-16(14,15)6-8-9(10(8,12)13)7-4-2-1-3-5-7/h1-5,8-9H,6H2/t8-,9-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOMINIYUUYIZLT-IUCAKERBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(C2(F)F)CS(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H]2[C@@H](C2(F)F)CS(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClF2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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